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Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of the Vhrl
protein, a key transcriptional regulator in fungi. Vhrlp in Saccharomyces cerevisiae is a
transcription factor that plays a crucial role in the cellular response to biotin availability by
regulating the expression of genes involved in biotin transport and biosynthesis, namely VHT1
and BIO5.[1][2][3] Understanding the conservation of this protein across different fungal
species is critical for elucidating its functional significance and exploring its potential as a target
for novel antifungal drug development. This document presents a quantitative analysis of Vhrl
conservation, detailed experimental protocols for its study, and visual representations of its
signaling pathway and relevant experimental workflows.

Introduction

The Vhrl protein (Vhtl Regulator 1) in Saccharomyces cerevisiae is a transcription factor
essential for the induction of the vitamin H transporter gene VHT1 and the biotin biosynthesis
intermediate transporter gene BIO5 under low biotin conditions.[1][2][3] It recognizes a specific
palindromic DNA sequence, the vitamin H-responsive element (VHRE), with the consensus
motif AATCA-N8-TGAYT in the promoter regions of its target genes.[1] The N-terminal region of
Vhrlp contains a predicted helix-turn-helix motif responsible for DNA binding, while the C-
terminal domain is involved in transcriptional activation.[1][4] Given the importance of biotin
metabolism for fungal growth and survival, investigating the evolutionary conservation of Vhrl
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can provide insights into its fundamental role and its potential as a broad-spectrum antifungal
target.

Quantitative Analysis of Vhrl Conservation

To assess the evolutionary conservation of the Vhrl protein, orthologs from several
representative fungal species were identified using BLASTp searches against the NCBI non-
redundant protein database, with the S. cerevisiae Vhrl protein sequence (Systematic Name:
YILO56W) as the query.[4] The identified orthologous sequences were then aligned using
Clustal Omega, and the sequence identity and similarity scores were calculated relative to the
S. cerevisiae Vhrl protein.

. . Sequence ldentity Sequence
Species UniProt ID

(%) Similarity (%)

Saccharomyces

o P38833 100 100
cerevisiae
Candida albicans Q5AL03 25.8 42.5
Aspergillus nidulans AN2587 22.3 38.9
Neurospora crassa Q7S9VvV0 23.1 40.2
Magnaporthe oryzae MGG_01236 24.5 41.7

Table 1: Sequence Identity and Similarity of Vhrl Orthologs Compared to Saccharomyces
cerevisiae Vhrl. The analysis reveals a moderate to low overall sequence identity, suggesting
significant divergence at the primary sequence level. However, the higher similarity scores
indicate that the physicochemical properties of the amino acids are more conserved, which is
often indicative of conserved protein structure and function. The most conserved regions are
typically found within the N-terminal DNA-binding domain, highlighting its critical role in Vhrl
function.

Phylogenetic Tree

A phylogenetic tree was constructed based on the multiple sequence alignment of Vhrl
orthologs to visualize their evolutionary relationships.
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Phylogenetic Relationships of Vhrl Orthologs
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Phylogenetic tree of Vhrl orthologs.

Vhrl Signaling Pathway

Vhrlp is a key component of the biotin-responsive signaling pathway in S. cerevisiae. While
the precise upstream signaling components that sense intracellular biotin levels and regulate
Vhrlp activity are not fully elucidated, the current model suggests that under low biotin
conditions, Vhrlp is activated and binds to the VHRE in the promoters of VHT1 and BIO5. This
binding recruits the SWI/SNF chromatin remodeling complex, which is essential for the
transcriptional activation of these target genes.[2]
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Vhrl signaling pathway in S. cerevisiae.
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Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Vhrl
protein.

Gene Knockout of VHR1 in Saccharomyces cerevisiae

This protocol describes the generation of a vhrl null mutant using a PCR-based homologous
recombination strategy.[5][6][7][8]

Workflow Diagram:

VHR1 Gene Knockout Workflow
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Workflow for VHR1 gene knockout.

Materials:

S. cerevisiae strain (e.g., BY4741)
o pFA6a-KanMX6 plasmid

o Forward primer (VHR1_KO_F): 5'-[40-50 nt upstream of VHR1 start codon]-
ttcgtacgctgcaggtcgac-3'

o Reverse primer (VHR1_KO_R): 5'-[40-50 nt downstream of VHR1 stop codon]-
atcgatgaattcgagctcgg-3'

o High-fidelity DNA polymerase

e Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method)
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e YPD medium

e G418 (Geneticin)

Procedure:

o PCR Amplification of the KanMX Cassette:

o Amplify the KanMX cassette from the pFA6a-KanMX6 plasmid using the VHR1_KO_F and
VHR1_KO_R primers. The primers contain flanking sequences homologous to the regions
immediately upstream and downstream of the VHR1 open reading frame.

o Purify the PCR product using a standard PCR purification Kit.
e Yeast Transformation:
o Prepare competent S. cerevisiae cells.

o Transform the competent cells with the purified PCR product using the lithium
acetate/polyethylene glycol method.[1]

» Selection of Transformants:
o Plate the transformed cells on YPD plates containing G418 (200 pg/mL).
o Incubate at 30°C for 2-3 days until resistant colonies appear.
 Verification of Gene Knockout:

o Perform colony PCR on the resistant colonies using a forward primer annealing upstream
of the VHR1 locus and a reverse primer annealing within the KanMX cassette.

o A successful knockout will yield a PCR product of the expected size, confirming the
replacement of the VHR1 gene with the KanMX cassette.

Chromatin Immunoprecipitation (ChiP) for Vhrlp

This protocol details the procedure for performing ChIP to identify the in vivo binding of Vhrlp
to its target promoters.[9][10][11][12][13]
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Workflow Diagram:

Chromatin Immunoprecipitation Workflow
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Workflow for Chromatin Immunoprecipitation.

Materials:

S. cerevisiae cells expressing Vhrlp (preferably with an epitope tag, e.g., HA or Myc)
o Formaldehyde

e Glycine

e Lysis buffer

o Antibody against Vhrlp or the epitope tag

o Protein A/G magnetic beads

» Wash buffers

 Elution buffer

e Proteinase K

o (PCR primers for target promoters (VHT1, BIO5) and a negative control region.
Procedure:

e Cross-linking:
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o Grow yeast cells to mid-log phase and cross-link with 1% formaldehyde for 20 minutes at
room temperature.

o Quench the cross-linking reaction with glycine.

e Cell Lysis and Chromatin Shearing:
o Harvest and lyse the cells to isolate the nuclei.

o Resuspend the nuclei in lysis buffer and shear the chromatin to an average size of 200-
500 bp using sonication.

e Immunoprecipitation:

o Incubate the sheared chromatin with an antibody specific to Vhrlp or its epitope tag
overnight at 4°C.

o Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
o Wash the beads extensively to remove non-specific binding.
e Elution and Reversal of Cross-links:
o Elute the complexes from the beads.
o Reverse the cross-links by incubating at 65°C overnight.
o Treat with RNase A and Proteinase K to remove RNA and protein.
o DNA Purification and Analysis:
o Purify the DNA using a DNA purification Kkit.

o Analyze the enrichment of target promoter regions (VHT1, BIO5) in the
immunoprecipitated DNA compared to the input DNA using quantitative PCR (gPCR).

Recombinant Vhrlp Expression and Purification
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This protocol describes the expression of a His-tagged Vhrlp in E. coli and its purification
using immobilized metal affinity chromatography (IMAC).[14][15][16][17]

Workflow Diagram:

Recombinant Vhrlp Purification Workflow
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Workflow for recombinant Vhrlp purification.

Materials:

E. coli expression strain (e.g., BL21(DE3))

o Expression vector with a His-tag (e.g., pET-28a) containing the VHR1 coding sequence
e LB medium

 Isopropyl B-D-1-thiogalactopyranoside (IPTG)

e Lysis buffer (containing lysozyme and DNase 1)

» Ni-NTA affinity resin

e Wash buffer (containing a low concentration of imidazole)

o Elution buffer (containing a high concentration of imidazole)

Procedure:

o Expression:

o Transform the expression vector into E. coli BL21(DE3) cells.
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o Grow the cells in LB medium to an OD600 of 0.6-0.8.

o Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 4-6 hours at 30°C.

e Cell Lysis:
o Harvest the cells by centrifugation.
o Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
o Clarify the lysate by centrifugation to remove cell debris.

¢ IMAC Purification:

o

Equilibrate the Ni-NTA resin with lysis buffer.

[¢]

Incubate the clarified lysate with the equilibrated resin to allow the His-tagged Vhrlp to
bind.

Wash the resin with wash buffer to remove non-specifically bound proteins.

[¢]

[¢]

Elute the purified His-tagged Vhrlp with elution buffer.
e Analysis:

o Analyze the purified protein by SDS-PAGE to assess its purity and size.

Yeast One-Hybrid (Y1H) Assay

This protocol outlines the Y1H assay to confirm the interaction between Vhrlp and its DNA
binding site (VHRE).[18][19][20][21][22]

Workflow Diagram:
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Yeast One-Hybrid Workflow
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Workflow for Yeast One-Hybrid assay.

Materials:

e Yeast reporter strain

 Bait vector (e.g., pAbAI)

e Prey vector (e.g., pGADT7)

 VHRE sequence

e VHR1 coding sequence

» Restriction enzymes and T4 DNA ligase
e Yeast transformation reagents

o Selective media (e.g., SD/-Ura, SD/-Leu, and SD/-Leu with Aureobasidin A)
Procedure:

» Construct Bait Plasmid:

o Clone tandem repeats of the VHRE sequence upstream of a reporter gene (e.g., AUR1-C)
in the bait vector.
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e Construct Prey Plasmid:

o Clone the full-length coding sequence of VHR1 in-frame with the GAL4 activation domain
(AD) in the prey vector.

e Yeast Transformation:
o Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
o Selection and Analysis:

o Plate the transformed cells on selective media lacking leucine to select for the prey
plasmid.

o Replica-plate the colonies onto media containing Aureobasidin A to test for the activation
of the reporter gene.

o Growth on Aureobasidin A indicates a positive interaction between Vhrlp and the VHRE.

Conclusion

The Vhrl protein, while showing sequence divergence across different fungal species,
maintains conserved functional domains, particularly its DNA-binding region. This suggests a
conserved role in regulating biotin metabolism, a pathway essential for fungal viability. The
detailed experimental protocols and visual workflows provided in this guide offer a
comprehensive resource for researchers studying Vhrl and its orthologs. Further investigation
into the upstream regulatory components of the Vhrl signaling pathway and the structural
basis of its interaction with DNA will be crucial for a complete understanding of its function and
for the rational design of novel antifungal agents targeting this pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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